molecular formula C19H20N2O2 B13504155 1-({ethyl[(2-methylphenyl)methyl]amino}methyl)-2,3-dihydro-1H-indole-2,3-dione

1-({ethyl[(2-methylphenyl)methyl]amino}methyl)-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B13504155
M. Wt: 308.4 g/mol
InChI Key: OUYXYGSFWOJSLM-UHFFFAOYSA-N
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Description

1-({ethyl[(2-methylphenyl)methyl]amino}methyl)-2,3-dihydro-1H-indole-2,3-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound, with its unique structure, has garnered interest in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({ethyl[(2-methylphenyl)methyl]amino}methyl)-2,3-dihydro-1H-indole-2,3-dione typically involves multiple steps. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to form an intermediate, which is then further reacted to produce the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-({ethyl[(2-methylphenyl)methyl]amino}methyl)-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

1-({ethyl[(2-methylphenyl)methyl]amino}methyl)-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-({ethyl[(2-methylphenyl)methyl]amino}methyl)-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({ethyl[(2-methylphenyl)methyl]amino}methyl)-2,3-dihydro-1H-indole-2,3-dione is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

1-[[ethyl-[(2-methylphenyl)methyl]amino]methyl]indole-2,3-dione

InChI

InChI=1S/C19H20N2O2/c1-3-20(12-15-9-5-4-8-14(15)2)13-21-17-11-7-6-10-16(17)18(22)19(21)23/h4-11H,3,12-13H2,1-2H3

InChI Key

OUYXYGSFWOJSLM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1C)CN2C3=CC=CC=C3C(=O)C2=O

Origin of Product

United States

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